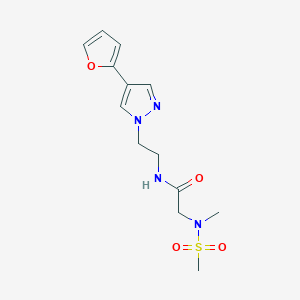

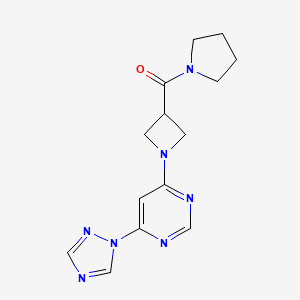

![molecular formula C20H13F4NO3S B2601513 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide CAS No. 339104-92-6](/img/structure/B2601513.png)

4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds with similar structures has been reported. For instance, “4-(trifluoromethyl)aniline” has been used in the synthesis of "4-(trialkylmethyl)aniline" . Additionally, “2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF)” is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis

The molecular structure of similar compounds like “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” has been reported. It has a molecular formula of CHFNO, an average mass of 205.109 Da, and a monoisotopic mass of 205.015076 Da .Aplicaciones Científicas De Investigación

Environmental Fate and Degradation

Polyfluoroalkyl chemicals, including those with structures related to 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide, are significant due to their persistence and potential toxic effects. A comprehensive review by Liu and Avendaño (2013) on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and effects of these compounds. Their research indicates that certain polyfluoroalkyl chemicals can degrade into perfluoroalkyl acids (PFAs) under environmental conditions, raising concerns due to PFAs' toxic profiles and regulatory implications. This study underscores the importance of understanding the biodegradability and environmental transformation of these substances (Liu & Avendaño, 2013).

Synthetic Methods

On the synthesis front, Qiu et al. (2009) developed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to the synthesis pathways of fluorinated benzamides. Their work addresses the challenges in synthesizing fluorinated compounds, highlighting the need for cost-effective and environmentally friendly methods in the production of fluorinated pharmaceuticals and materials. This research contributes to the broader field of fluorinated compound synthesis, providing insights into the complexities and innovations required in chemical manufacturing (Qiu et al., 2009).

Ecotoxicology and Environmental Safety

The critical review by Henry et al. (2018) on the application of polymers of low concern (PLC) criteria to fluoropolymers, including compounds structurally related to this compound, emphasizes the distinct environmental behavior of fluoropolymers. They argue that fluoropolymers, due to their high molecular weight and stability, do not pose the same risks as other PFAS compounds, suggesting a need for differentiated regulatory approaches based on scientific evidence (Henry et al., 2018).

Propiedades

IUPAC Name |

4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4NO3S/c21-15-6-4-13(5-7-15)19(26)25-16-8-10-17(11-9-16)29(27,28)18-3-1-2-14(12-18)20(22,23)24/h1-12H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLJAKFTRCXLOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

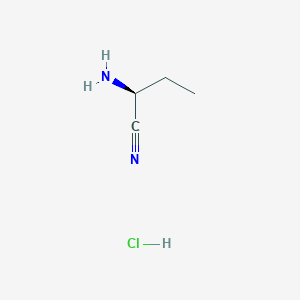

![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2601430.png)

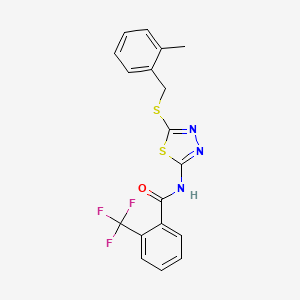

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide](/img/structure/B2601436.png)

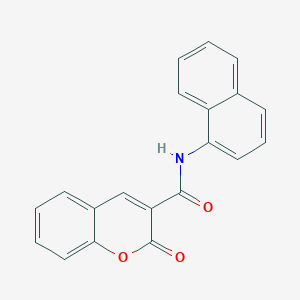

![(2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one](/img/structure/B2601438.png)

![N-(2-fluorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2601448.png)

![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2601450.png)

![2-cyano-N-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2601453.png)